14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique structural features, including multiple sulfur and oxygen atoms, as well as a tetracyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the sulfanyl and oxa groups. Key reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding thiols.
Substitution: Halogenation or alkylation reactions can occur at specific positions on the tetracyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or tetrahydrofuran.
Major Products
Scientific Research Applications
14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
- This compound
Uniqueness
The uniqueness of this compound lies in its complex tetracyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22N4OS3 |
---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C18H22N4OS3/c1-5-7-24-16-19-15-13(11-9-18(3,4)23-10-12(11)26-15)14-20-21-17(22(14)16)25-8-6-2/h6H,2,5,7-10H2,1,3-4H3 |
InChI Key |
LZTXXGPTHNVEDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C4=NN=C(N41)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.